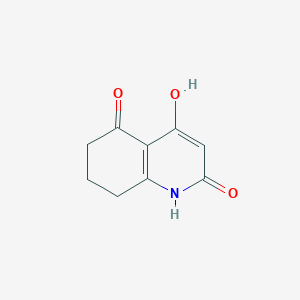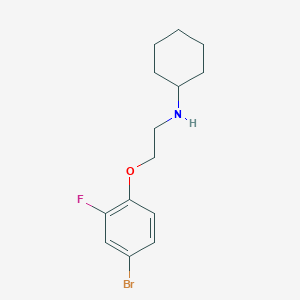
N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine
Vue d'ensemble
Description
“N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine” is a chemical compound with the molecular formula C14H19BrFNO . It has a molecular weight of 316.21 g/mol.
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexanamine ring attached to a bromo-fluorophenoxy group via an ethyl linker .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Analytical Characterization
- Analytical Profiling in Biological Matrices : A study characterized psychoactive arylcyclohexylamines, similar in structure to N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine, using various analytical techniques. These compounds were analyzed in biological matrices like blood, urine, and vitreous humor using liquid chromatography and mass spectrometry, highlighting the importance of such compounds in toxicological studies (De Paoli et al., 2013).
Chemical Synthesis and Modification
- Clean Synthesis Process : Research on the synthesis of related compounds, such as ethyl N-cyclohexyl carbamate, provides insights into cleaner and more efficient production methods, which could be applicable to similar compounds like N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine (Xu Jing-xiu, 2009).
Biochemical Applications
- Fluorescent Probe Development : Studies on fluorescent probes involving compounds with similar structural features indicate potential applications in biochemical research, such as detecting specific chemicals in biological and water samples (Zhu et al., 2019).
Organic Chemistry and Drug Synthesis
- Synthesis of Medicinal Compounds : The synthesis of complex compounds, such as Clinofibrate from cyclohexanone, involves processes that could be relevant to synthesizing N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine and similar compounds (Chen Nian-gen et al., 2007).
- Pharmacological Compound Development : Synthesizing and characterizing N-alkyl-arylcyclohexylamines, which are structurally related, can inform the development of new psychoactive or therapeutic compounds (Wallach et al., 2016).
Molecular Structure Analysis
- Conformation and Configuration Studies : Research into the conformations and configurations of exocyclic amines, similar to N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine, provides insights into their structural and stereoisomeric properties, which are crucial for understanding their chemical behavior (Montalvo-González et al., 2010).
Advanced Material Development
- Nonlinear Optical Properties and Chemical Reactivity : Research on fluorinated derivatives shows potential applications in developing materials with unique optical properties, which could be relevant for materials science research involving similar compounds (Rhee et al., 1995).
Propriétés
IUPAC Name |
N-[2-(4-bromo-2-fluorophenoxy)ethyl]cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrFNO/c15-11-6-7-14(13(16)10-11)18-9-8-17-12-4-2-1-3-5-12/h6-7,10,12,17H,1-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXQJIDDEVZJRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCOC2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol](/img/structure/B1399499.png)
![Methyl 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B1399501.png)
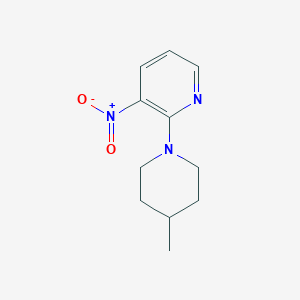
![Diethyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine](/img/structure/B1399504.png)

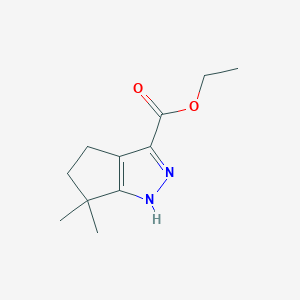
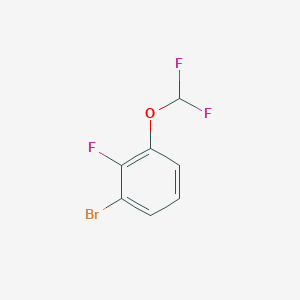
![Methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B1399511.png)
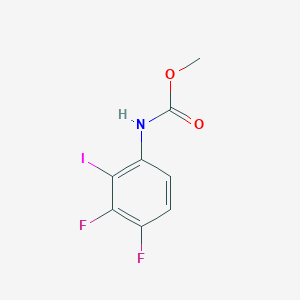


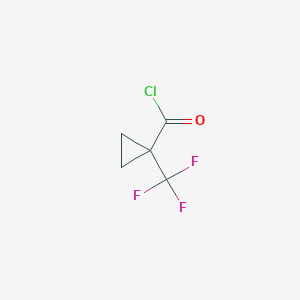
![2-Boc-1,2,3,4-tetrahydropyrrolo-[3,2,1-jk][1,4]benzodiazepine](/img/structure/B1399518.png)
